BenchChemオンラインストアへようこそ!

AZD0424

Kinase selectivity profiling C-terminal Src kinase Off-target kinase inhibition

AZD0424 is an orally bioavailable, small-molecule dual selective inhibitor of the non-receptor tyrosine kinases Src and ABL1, originally developed by AstraZeneca and advanced through a Cancer Research UK Clinical Development Partnerships program to Phase I clinical evaluation in advanced solid tumours. The compound belongs to the C-5-substituted (benzodioxolylamino)quinazoline chemotype and exhibits a molecular formula of C₂₅H₂₉ClN₆O₅ (MW 528.99).

Molecular Formula C25H29ClN6O5
Molecular Weight 529.0 g/mol
CAS No. 692054-06-1
Cat. No. B1684638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD0424
CAS692054-06-1
Synonyms1-(4-(2-((4-((6-Chloro(1,3)dioxolo(4,5-b)pyridin-7-yl)amino)-5-isopropoxy-7-quinazolinyl)oxy)ethyl)-1-piperazinyl)ethanone
7-(2-(4-acetylpiperazin-1-yl)ethoxy)-N-(6-chloro(1,3)dioxolo(4,5-b)pyridin-7-yl)-5-isopropoxyquinazolin-4-amine
AZD-0424
AZD0424
Ethanone, 1-(4-(2-((4-((6-chloro-1,3-dioxolo(4,5-b)pyridin-7-yl)amino)-5-(1-methylethoxy)-7-quinazolinyl)oxy)ethyl)-1-piperazinyl)-
Molecular FormulaC25H29ClN6O5
Molecular Weight529.0 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=CC2=C1C(=NC=N2)NC3=C4C(=NC=C3Cl)OCO4)OCCN5CCN(CC5)C(=O)C
InChIInChI=1S/C25H29ClN6O5/c1-15(2)37-20-11-17(34-9-8-31-4-6-32(7-5-31)16(3)33)10-19-21(20)24(29-13-28-19)30-22-18(26)12-27-25-23(22)35-14-36-25/h10-13,15H,4-9,14H2,1-3H3,(H,27,28,29,30)
InChIKeyMVWATCATLSSVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD0424 (CAS 692054-06-1): Dual Selective Src/Abl Kinase Inhibitor for Preclinical Cancer and Tool Compound Research


AZD0424 is an orally bioavailable, small-molecule dual selective inhibitor of the non-receptor tyrosine kinases Src and ABL1, originally developed by AstraZeneca and advanced through a Cancer Research UK Clinical Development Partnerships program to Phase I clinical evaluation in advanced solid tumours [1]. The compound belongs to the C-5-substituted (benzodioxolylamino)quinazoline chemotype and exhibits a molecular formula of C₂₅H₂₉ClN₆O₅ (MW 528.99) [2]. AZD0424 demonstrates potent in vitro inhibitory activity against Src and ABL1 kinases (IC₅₀ ~4 nM) with additional activity against Src family kinase (SFK) members including Yes, Lck, Fyn, Fgr, Hck, and Blk [1]. In preclinical studies, AZD0424 induces apoptosis and G₀/G₁ cell cycle arrest in BCR-ABL-negative, c-KIT-negative, and PDGFR-negative lymphoma cell lines, and displays synergistic anti-proliferative activity when combined with MEK inhibitors in KRAS-mutant colorectal cancer models [3][4].

Why AZD0424 Cannot Be Interchanged with Other Src/Abl Inhibitors Without Quantitative Selectivity and Pharmacodynamic Trade-offs


Despite belonging to the same dual Src/Abl inhibitor class as dasatinib, bosutinib, and the closely related AstraZeneca analogue saracatinib (AZD0530), AZD0424 possesses a substantially divergent selectivity profile with respect to C-terminal Src kinase (CSK), a negative regulator of Src. Published comparative data from the first-in-human trial show that AZD0424 is >448-fold selective for SFKs and ABL1 over CSK, whereas the corresponding selectivity ratios are approximately 5-fold for dasatinib and 30-fold for bosutinib [1]. This differential CSK selectivity has direct mechanistic consequences for Src pathway modulation. Furthermore, clinical pharmacodynamic data demonstrate that AZD0424 achieves greater bone turnover biomarker suppression at doses >10 mg/day than saracatinib at 50 mg/day, with NTX reductions comparable to saracatinib dosed at 125–175 mg/day—indicating that simple potency comparisons (IC₅₀ ~4 nM for AZD0424 vs ~2.7 nM for saracatinib) fail to capture in vivo pharmacodynamic efficacy differences driven by pharmacokinetic exposure [1]. Preclinically, AZD0424 was the most effective apoptosis inducer among three related benzodioxolylaminoquinazoline compounds (AZM559756, AZD0530, AZD0424) when tested head-to-head in lymphoma cell lines, further confirming that within-chemotype substitution is not quantitatively neutral [2].

AZD0424 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision Support


CSK Selectivity Differential vs Dasatinib and Bosutinib: >448-fold Selectivity Window Compared with ~5-fold and ~30-fold

AZD0424 exhibits considerably greater selectivity for Src and ABL1 kinases over C-terminal Src kinase (CSK), a negative regulator of Src, compared with the clinically approved dual Src/Abl inhibitors dasatinib and bosutinib. Specifically, AZD0424 displays >448-fold selectivity for SFKs and ABL1 over CSK, and >933-fold selectivity over VEGFR-2. In contrast, dasatinib and bosutinib show only approximately 5-fold and 30-fold selectivity for SFKs over CSK, respectively [1]. This selectivity differential is reported in the same publication for all three compounds, enabling direct comparison. Broader CSK inhibition by dasatinib and bosutinib may counterproductively inhibit a negative regulatory kinase, potentially confounding Src pathway readouts [1].

Kinase selectivity profiling C-terminal Src kinase Off-target kinase inhibition Dasatinib Bosutinib

In Vivo Pharmacodynamic Potency on Bone Turnover Markers vs Saracatinib: >10 mg/day AZD0424 Outperforms 50 mg/day Saracatinib

In a Phase I clinical trial, AZD0424 demonstrated superior pharmacodynamic suppression of bone turnover markers (serum CTX and urinary NTX), established biomarkers of Src kinase inhibition in vivo, compared with the closely related Src/Abl inhibitor saracatinib. At AZD0424 doses greater than 10 mg per day, the percentage reductions in both CTX and NTX levels exceeded those achieved with saracatinib at 50 mg per day. For NTX specifically, AZD0424 at doses above 10 mg/day produced reductions similar to those achieved with saracatinib at 125 or 175 mg per day [1]. Both plasma drug concentrations and bone turnover marker reductions were considerably higher with AZD0424 than those seen in Phase I trials of saracatinib at similar dose levels [1]. Clear evidence of Src target inhibition was observed at AZD0424 doses ≥20 mg per day [1].

Bone turnover biomarkers Pharmacodynamic biomarker CTX NTX Saracatinib In vivo target engagement

Superior Apoptosis Induction in BCR-ABL-Negative Lymphoma Cells vs Saracatinib (AZD0530) and AZM559756

In a direct head-to-head comparison of three dual selective Src/Abl kinase inhibitors from the same benzodioxolylaminoquinazoline chemotype—AZD0424, AZD0530 (saracatinib), and AZM559756—AZD0424 emerged as the most effective compound, inducing the highest levels of apoptosis at the lowest concentrations in BCR-ABL-negative, c-KIT-negative, PDGFR-negative lymphoma cell lines DOHH-2 and WSU-NHL [1]. All three compounds were tested at concentrations of 1–5 μM with apoptosis quantified by Annexin V flow cytometry at 24 and 48 hours. AZD0424 and AZD0530 were both more effective than AZM559756; however, AZD0424 induced peak apoptosis at lower concentrations than AZD0530 (e.g., 1.5 μM AZD0424 vs 2.5 μM AZD0530 in caspase-inhibitor rescue experiments). AZD0424 (5 μM; 48 h) also produced a pronounced increase in G₀/G₁ cell cycle arrest selectively in sensitive DOHH-2 and WSU-NHL cells, while Raji and Jurkat cells remained unaffected [1]. Mechanistically, AZD0424 treatment led to downregulation of survivin, Bcl-XL, c-FLIP, and c-Abl, and decreased Akt phosphorylation specifically in sensitive cell lines [1].

Lymphoma Apoptosis Cell cycle arrest Src kinase inhibitors Non-Hodgkin lymphoma

Synergistic Anti-Proliferative Activity with MEK Inhibitors in KRAS-Mutant Colorectal Cancer Models

AZD0424 demonstrates synergistic inhibition of cell viability when combined with MEK inhibitors (trametinib or AZD6244) in KRAS-mutant colorectal cancer cell lines. Treatment of KRAS-mutant CRC cells with MEK inhibitors alone induced compensatory activation of SRC (measured by increased Tyr419 phosphorylation), which was abrogated by co-treatment with AZD0424 [1]. Specifically, cell lines treated with trametinib or AZD6244 in combination with AZD0424 had reduced EGFR, FAK and SRC compensatory activation, and cell viability was synergistically inhibited in vitro [1]. In vivo, trametinib treatment of mice bearing HCT116 xenograft tumours increased phosphorylation of SRC on Tyr419, and when combined with AZD0424, inhibition of tumour growth was greater than with trametinib alone [1]. Furthermore, AZD0424 effectively blocked the invasion of trametinib-resistant tumour cells, indicating that SRC inhibition may remain therapeutically relevant even in the drug-resistant setting [1]. Cellular IC₅₀ for SRC Tyr419 phosphorylation inhibition was approximately 100 nM across multiple cancer cell lines [1].

KRAS-mutant colorectal cancer MEK inhibitor combination Drug synergy Compensatory signalling SRC activation

Pharmacokinetic Exposure Advantage: Greater Plasma Exposure at Lower Doses vs Saracatinib's Recommended Phase II Dose

AZD0424 demonstrates a significant pharmacokinetic exposure advantage over saracatinib. In the Phase I clinical trial, both Cmax and AUC(0-24 h) were much higher for AZD0424 than for saracatinib at comparable dose levels [1]. Notably, greater exposure was achieved with AZD0424 at a dose of only 20 mg per day than was observed with saracatinib at its recommended Phase II dose (RP2D) of 175 mg per day [1]. AZD0424 exhibited linear, dose-dependent increases in Cmax and AUC with a mean terminal elimination half-life (t₁/₂) of 8.4 ± 2.8 hours following once-daily oral administration [1]. The time to reach maximum plasma concentration (Tmax) was independent of dose and under 2 hours in almost all patients, indicating rapid oral absorption [1].

Pharmacokinetics Drug exposure Cmax AUC Oral bioavailability Saracatinib

AZD0424 Best-Fit Research Application Scenarios Derived from Quantitative Comparative Evidence


Src-Specific Signalling Studies Requiring Minimal CSK Off-Target Confounding

Researchers investigating Src kinase-specific signalling pathways where concomitant inhibition of C-terminal Src kinase (CSK) would confound phenotypic interpretation should select AZD0424 over dasatinib or bosutinib. The >448-fold selectivity window over CSK—compared with ~5-fold (dasatinib) and ~30-fold (bosutinib)—makes AZD0424 the cleanest available tool compound for dissecting Src-dependent from CSK-modulated cellular responses in oncology and bone biology research [1]. This is particularly relevant for phospho-proteomic studies where CSK's negative regulatory role on Src family kinases must remain intact to preserve physiological signalling fidelity.

In Vivo Pharmacodynamic Studies Using Bone Turnover Biomarkers as Src Target Engagement Readouts

For in vivo preclinical studies that rely on serum CTX or urinary NTX as surrogate pharmacodynamic biomarkers of Src kinase inhibition, AZD0424 provides robust PD signal at doses as low as 10–20 mg/day, delivering greater biomarker suppression than saracatinib at 50 mg/day and comparable NTX reduction to saracatinib at 125–175 mg/day [1]. This dose-sparing PD potency is advantageous for chronic dosing regimens where cumulative compound cost and animal welfare considerations (lower drug burden) are critical design factors. The linear PK profile (t₁/₂ = 8.4 ± 2.8 h) supports once-daily oral dosing schedules for convenient experimental protocols [1].

MEK Inhibitor Combination Strategy Research in KRAS-Mutant Colorectal Cancer

AZD0424 is uniquely validated as a combination partner with MEK inhibitors (trametinib, AZD6244) for KRAS-mutant colorectal cancer research. Dawson et al. (2022) demonstrated that MEK inhibitor monotherapy induces compensatory SRC Tyr419 phosphorylation in KRAS-mutant CRC cells, and that AZD0424 co-treatment abrogates this adaptive resistance mechanism, resulting in synergistic cell viability inhibition in vitro and enhanced tumour growth suppression in HCT116 xenograft models in vivo [2]. Procurement of AZD0424 for this application is supported by direct experimental evidence that the combination reduces compensatory EGFR, FAK, and SRC pathway activation—a mechanistic advantage not demonstrated with other Src inhibitors in this specific context [2].

BCR-ABL-Negative Lymphoma Apoptosis and Cell Cycle Research

AZD0424 is the most potent apoptosis inducer within the benzodioxolylaminoquinazoline series for BCR-ABL-negative, c-KIT-negative, PDGFR-negative B-cell lymphoma models (DOHH-2, WSU-NHL), outperforming both AZD0530 (saracatinib) and AZM559756 in head-to-head comparisons [3]. Its selective activity profile—inducing G₀/G₁ cell cycle arrest and activating both intrinsic and extrinsic apoptosis pathways (caspase-8, -9, -3, -7, -6) while downregulating survivin, Bcl-XL, and c-FLIP exclusively in sensitive cell lines—makes it an ideal probe for studying SFK-dependent apoptotic mechanisms in lymphoid malignancies, especially where imatinib targets (BCR-ABL, c-KIT, PDGFR) are absent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD0424

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.